molecular formula C19H31N3O8S B605799 Azide-PEG6-Tos CAS No. 906007-10-1

Azide-PEG6-Tos

Cat. No. B605799
CAS RN: 906007-10-1
M. Wt: 461.53
InChI Key: DZQISMWOKQMODJ-UHFFFAOYSA-N
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Description

Azide-PEG6-Tos is a PEG-based linker that consists of an azide group and a tosyl group . The 6 PEG units increase its solubility in aqueous media . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The tosyl group is a good leaving group for nucleophilic substitution reactions .


Synthesis Analysis

Azide-PEG6-Tos is a reagent that contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .


Molecular Structure Analysis

Azide-PEG6-Tos has a molecular formula of C19H31N3O8S . It has a molecular weight of 461.5 g/mol .


Chemical Reactions Analysis

The azide group in Azide-PEG6-Tos can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The tosyl group is a good leaving group for nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

Azide-PEG6-Tos is a PEG derivative containing an azide group and a tosyl group . The hydrophilic PEG spacer increases its solubility in aqueous media .

Scientific Research Applications

Bio-Conjugation

Azide-PEG6-Tos is a non-cleavable linker used for bio-conjugation . It contains an Azide group and a COOR/Ester group linked through a linear PEG chain . This makes it suitable for linking two biomolecules together in a stable and specific manner.

Click Chemistry

The azide group in Azide-PEG6-Tos can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This reaction is highly selective and efficient, making it ideal for creating complex molecules in chemical biology and materials science.

Solubility Enhancement

Azide-PEG6-Tos consists of six PEG units, which can increase solubility in aqueous media . This property is beneficial in drug delivery systems where solubility can influence the bioavailability of the drug.

Nucleophilic Substitution Reactions

The tosyl group in Azide-PEG6-Tos is a good leaving group for nucleophilic substitution reactions . This allows for the introduction of various functional groups, expanding its utility in organic synthesis.

Synthesis of Aromatic Polyazides

While not directly related to Azide-PEG6-Tos, azides are widely used in the synthesis of six-membered aromatic compounds containing three or more azido groups . These aromatic polyazides are used as starting materials in organic synthesis and photochemical studies .

Future Directions

Azide-PEG6-Tos is used in research and has potential applications in the synthesis of PROTACs . It is also used in Click Chemistry, which is a powerful tool for drug discovery, bioconjugation, and materials science .

properties

IUPAC Name

2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N3O8S/c1-18-2-4-19(5-3-18)31(23,24)30-17-16-29-15-14-28-13-12-27-11-10-26-9-8-25-7-6-21-22-20/h2-5H,6-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZQISMWOKQMODJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N3O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azide-PEG6-Tos

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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